5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c9-7-11-12-8(14-7)13-5-6-3-1-2-4-10-6/h1-4H,5H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFFVSBBDVTTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the cyclization of hydrazinecarbothioamides under acidic conditions. One common method includes the reaction of 2-cyanothioacetamide with pyridine-2-carbaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a sulfur-containing heterocyclic compound featuring a thiadiazole ring fused with a pyridine moiety, gaining interest in medicinal chemistry for its potential biological activities and applications. The compound's structure includes a thiadiazole core with a pyridin-2-ylmethylthio substituent at the fifth position, enhancing its pharmacological properties.
Potential Applications
Research suggests that thiadiazole structures exhibit significant biological activities, such as antibacterial, antifungal, anticancer, and anti-inflammatory properties. Derivatives of this compound have demonstrated promising results in inhibiting various cancer cell lines and microbial strains. Altering substituents on the thiadiazole ring can significantly affect their cytotoxicity and selectivity against different targets.
This compound and its derivatives have potential applications in:
- Antimicrobial Research Compounds with a thiadiazole structure show antibacterial properties.
- Anticancer Research Thiadiazole derivatives have demonstrated the ability to inhibit cancer cell lines.
- Anti-inflammatory research Thiadiazole structures possess anti-inflammatory properties.
Comparison with Other Compounds
This compound has a unique structural feature that contributes to its distinctive biological profile and potential therapeutic applications.
Structural Comparison Table
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Thiadiazole derivative | Anticancer, Antimicrobial | Pyridine substitution enhances activity |
| 5-(Phenyl)-1,3,4-thiadiazol-2-amines | Thiadiazole derivative | Antimicrobial | Lacks pyridine moiety |
| Benzothiazole derivatives | Benzothiazole | Antibacterial | Different sulfur-nitrogen framework |
| 1,2,4-Triazoles | Triazole | Anticancer | Distinct nitrogen arrangement |
Properties
Mechanism of Action
The mechanism of action of 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific proteins involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in the substituent at position 5 of the thiadiazole ring, affecting molecular weight, polarity, and bioactivity.
Key Observations :
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase binding affinity to enzymes like Sortase A (IC₅₀ = 26 µM for nitrobenzylthio derivative) and RegA (IC₅₀ = 1.7–6.2 µM for chlorobenzylthio derivatives) .
- Heteroaromatic Substituents : Pyridine or thiazole rings enable hydrogen bonding (e.g., SU 3327 inhibits JNK in diabetic models via interactions with the ATP-binding pocket) .
- Steric Bulk : Dichlorobenzylthio (DCTTA) and naphthylthio derivatives exhibit reduced solubility but improved target selectivity .
Enzyme Inhibition
- Sortase A Inhibition : 5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-amine acts as a covalent inhibitor (IC₅₀ = 26 µM), leveraging its nitro group for electrophilic interactions .
- RegA Inhibition : Chlorobenzylthio derivatives (DCTTA and regacin) block bacterial transcription regulators, with regacin showing higher potency (IC₅₀ = 1.7 µM vs. 6.2 µM for DCTTA) .
Biological Activity
5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a sulfur-containing heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a thiadiazole core substituted with a pyridin-2-ylmethylthio group, enhancing its pharmacological properties. The molecular formula is , and its structure is characterized by the following functional groups:
- Thiadiazole ring : Provides a framework for biological activity.
- Pyridine moiety : Enhances solubility and biological interactions.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound show potent activity against various microbial strains. The mechanism often involves disruption of microbial cell integrity and inhibition of critical metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown effectiveness against several cancer cell lines, including:
- PC3 (prostate cancer)
- HT29 (colon cancer)
- MCF7 (breast cancer)
The cytotoxicity of the compound was assessed using the MTT assay, revealing that certain derivatives possess higher potency compared to standard chemotherapeutics like doxorubicin .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition :
-
Induction of Apoptosis :
- Promotes programmed cell death in cancer cells through mitochondrial pathways.
-
Molecular Docking Studies :
- Computational studies suggest effective binding to target proteins involved in tumorigenesis and microbial resistance.
Comparative Analysis with Related Compounds
A comparison table illustrates the biological activities of structurally similar compounds:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Thiadiazole derivative | Anticancer, Antimicrobial | Pyridine substitution enhances activity |
| 5-(Phenyl)-1,3,4-thiadiazol-2-amines | Thiadiazole derivative | Antimicrobial | Lacks pyridine moiety |
| Benzothiazole derivatives | Benzothiazole | Antibacterial | Different sulfur-nitrogen framework |
| 1,2,4-Triazoles | Triazole | Anticancer | Distinct nitrogen arrangement |
This table highlights the unique structural features that contribute to the distinctive biological profile of 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amines.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Cytotoxicity Study :
- Antimicrobial Screening :
Q & A
Q. What are the standard synthetic routes for 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine, and what analytical techniques are critical for structural validation?
The compound is typically synthesized via condensation reactions between pyridine derivatives and thiosemicarbazide or via cyclization of thiadiazole precursors. For example, 4-pyridinecarboxylic acid and thiosemicarbazide can be heated at 363 K in ethanol to yield the thiadiazole core, followed by functionalization of the pyridinylmethylthio group . Critical analytical methods include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing thiadiazole and pyridine ring signals .
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 18.2° vs. 30.3° between thiadiazole and pyridine rings in asymmetric units), and hydrogen-bonded supramolecular networks .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What spectroscopic methods are most effective in characterizing the purity and structure of this thiadiazole derivative?
Beyond NMR and X-ray diffraction, FTIR is essential for identifying key functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amine group and C–S vibrations at ~600–700 cm⁻¹) . Elemental analysis (CHNS) confirms stoichiometric ratios, while HPLC with UV detection ensures purity (>95%) by quantifying residual solvents or byproducts .
Q. What are the common solvents and reaction conditions for synthesizing this compound on a laboratory scale?
- Solvents : Ethanol, acetone, or DMSO/water mixtures for crystallization .
- Reaction conditions : Reflux in POCl₃ at 90°C for 3–6 hours to facilitate cyclization, followed by pH adjustment (e.g., ammonia to pH 8–9) for precipitation .
Advanced Research Questions
Q. How do structural modifications, such as varying substituents on the pyridine ring, influence the biological activity of this compound?
Substitutions on the pyridine ring (e.g., nitro, methyl, or fluorinated groups) alter electron density and steric effects, impacting interactions with biological targets. For instance:
- Antimicrobial activity : Electron-withdrawing groups (e.g., –NO₂) enhance binding to microbial enzymes like dihydrofolate reductase by increasing electrophilicity .
- Anticancer potential : Methyl groups improve lipophilicity, facilitating membrane penetration and interaction with DNA topoisomerases . Methodologically, QSAR (Quantitative Structure-Activity Relationship) modeling can predict activity trends, validated via MIC (Minimum Inhibitory Concentration) assays .
Q. How can molecular docking studies be designed to predict the interaction of this compound with microbial enzymes?
- Target selection : Use enzymes with known crystal structures (e.g., E. coli DNA gyrase or Candida albicans cytochrome P450) from the PDB database.
- Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Validation : Compare docking scores (e.g., binding energies ≤ −7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies are recommended for resolving contradictions in reported antimicrobial efficacy data across different studies?
Discrepancies often arise from variations in:
- Strain specificity : Test against standardized ATCC strains (e.g., Staphylococcus aureus ATCC 25923) .
- Assay conditions : Use consistent broth microdilution methods (CLSI guidelines) and control for solvent effects (e.g., DMSO ≤1% v/v) .
- Synergistic effects : Evaluate combination therapies with known antibiotics to identify potentiation mechanisms .
Q. How does the crystal packing, influenced by hydrogen bonding, affect the compound's physicochemical properties?
The 2D supramolecular networks formed via N–H···N hydrogen bonds (e.g., bond lengths ~2.8 Å) enhance thermal stability and solubility in polar solvents. Differential scanning calorimetry (DSC) can correlate melting points (e.g., 210–220°C) with crystalline order .
Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound, considering its thiadiazole core?
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically <50 µM for active compounds .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress induction, a common mechanism for thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
